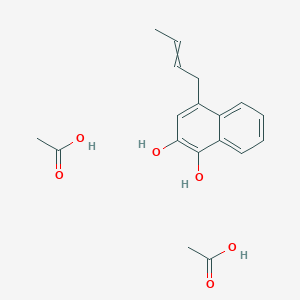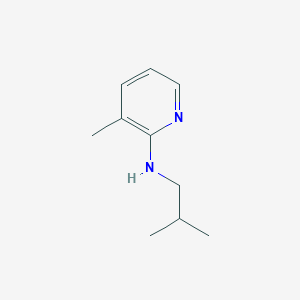
3-Methyl-N-(2-methylpropyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(2-methylpropyl)pyridin-2-amine is an organic compound belonging to the class of amines It features a pyridine ring substituted with a methyl group at the third position and an N-(2-methylpropyl) group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2-methylpropyl)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridin-2-amine with 2-methylpropyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(2-methylpropyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, sulfonates, and other electrophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-N-(2-methylpropyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2-methylpropyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Shares a similar pyridine structure but with different substituents.
N-(Pyridin-3-ylmethyl)propan-2-amine: Another pyridine derivative with a different alkyl group attached to the nitrogen atom
Uniqueness
3-Methyl-N-(2-methylpropyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications .
Properties
CAS No. |
88260-21-3 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-methyl-N-(2-methylpropyl)pyridin-2-amine |
InChI |
InChI=1S/C10H16N2/c1-8(2)7-12-10-9(3)5-4-6-11-10/h4-6,8H,7H2,1-3H3,(H,11,12) |
InChI Key |
TZMYUJJYXPJTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


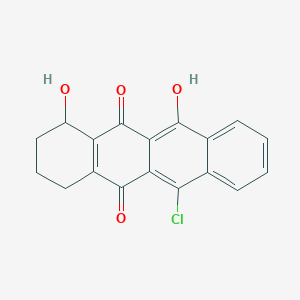

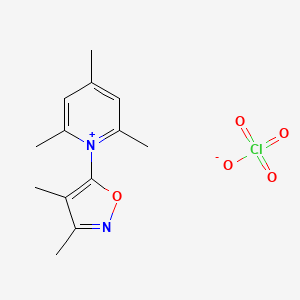
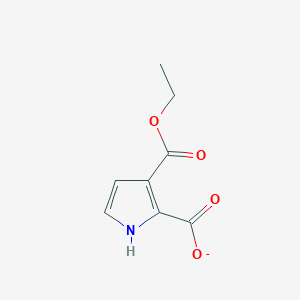
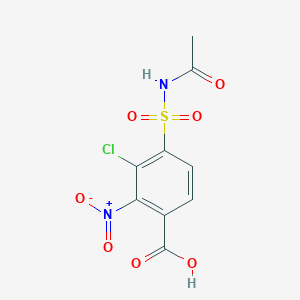
![1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B14385566.png)
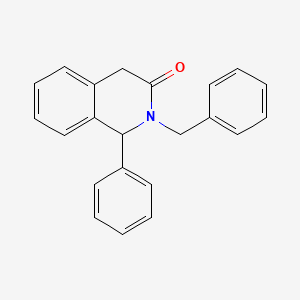
![6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14385582.png)
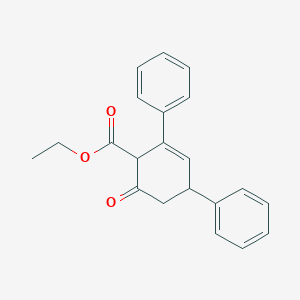
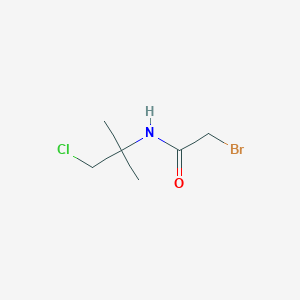

![N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide](/img/structure/B14385601.png)
![2-(2-Methoxy-5-methylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B14385603.png)
